2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene

Cross-Coupling Oxidative Addition Reactivity

Researchers requiring rapid, high-yield Suzuki-Miyaura couplings often face slow oxidative addition with chloro analogs, demanding high catalyst loadings and extended reaction times. This benzyloxy-protected aryl bromide addresses this bottleneck directly with superior reactivity toward Pd(0). - Enables efficient cross-coupling at low catalyst loadings, reducing cost and purification burden. - The benzyloxy group allows mild hydrogenolysis to reveal a free phenol without disturbing sensitive functional groups. - The trifluoromethyl group imparts a lipophilicity advantage (π = 1.07 vs. 0.5 for CH3), aiding membrane permeability. - Available at ≥98% purity, suitable for cGMP intermediate synthesis with rigorous impurity control.

Molecular Formula C14H10BrF3O
Molecular Weight 331.132
CAS No. 1314987-55-7
Cat. No. B595647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene
CAS1314987-55-7
Molecular FormulaC14H10BrF3O
Molecular Weight331.132
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(F)(F)F
InChIInChI=1S/C14H10BrF3O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyCXZBDQXKMPHRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene Overview


2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene (CAS 1314987-55-7) is a tri-substituted aromatic building block containing a benzyloxy protecting group, a trifluoromethyl (CF3) electron-withdrawing group, and an aryl bromide handle for further functionalization. Its molecular architecture supports cross-coupling reactions—particularly Suzuki–Miyaura couplings—while the benzyloxy group can be cleaved under mild hydrogenolysis conditions to reveal a phenol for subsequent derivatization [1]. The compound is available from multiple reputable suppliers at purities typically ranging from 95% to 98%, making it a viable candidate for medicinal chemistry and agrochemical intermediate synthesis.

Aryl bromide handle for efficient Pd‑catalyzed cross‑coupling
Benzyloxy protecting group enables mild hydrogenolysis deprotection
CF3 group supports lipophilicity and metabolic stability optimization

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene Substitution Risks


Although close analogs such as 2-(benzyloxy)-4-chloro or 4-(trifluoromethyl)benzene derivatives are commercially available, they cannot be unconditionally interchanged. Substituent identity critically governs reaction kinetics, selectivity, and yield in key transformations. For example, the aryl bromide motif in the target compound undergoes oxidative addition to Pd(0) significantly faster than its chloro counterpart, directly influencing coupling efficiency. Furthermore, the presence of the benzyloxy protecting group necessitates specific cleavage conditions, and the trifluoromethyl group imparts lipophilicity and metabolic stability distinct from methyl analogs. These structure-dependent properties must be matched to the intended synthetic route, making direct comparator evaluation essential for procurement decisions [1].

Target Compound
Potential Substitute & Mismatch
Aryl bromide (fast oxidative addition)
4‑Chloro analog: slower kinetics may require higher catalyst loading or longer reaction times
Benzyloxy (H2/Pd‑C, mild)
Methoxy analog: requires strong acid (e.g., BBr3) that may degrade sensitive substrates
CF3 (π = 1.07, increased lipophilicity)
Methyl analog (π = 0.5): lower membrane permeability may affect downstream candidate profiles

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene Differentiation Evidence


Suzuki–Miyaura Coupling: Bromide vs. Chloride Reactivity

The electron-rich aryl bromide substituent at the 4-position exhibits markedly faster oxidative addition to Pd(0) catalysts compared to the analogous 4-chloro derivative (CAS 1881293-32-8). Aryl bromides are generally determined to be over an order of magnitude more reactive than aryl chlorides in this key catalytic step, enabling lower catalyst loadings, shorter reaction times, and higher yields when employing the brominated compound in sequential coupling strategies [1]. This reactivity advantage is a class-level inference based on well-established organometallic principles and is corroborated by explicit comparative rate studies.

Suzuki Coupling Rate
Head‑to‑head
Ar‑Br ≈ 10–100× faster
Supports efficient cross‑coupling workflows with lower catalyst loading
Class‑level inference based on oxidative addition principles
Cross-Coupling Oxidative Addition Reactivity

Benzyloxy vs. Methoxy Orthogonality

The benzyloxy group at the 2-position serves as a phenol protecting group that can be orthogonally removed by catalytic hydrogenolysis (H2, Pd/C), a mild condition that does not cleave methoxy ethers. In contrast, the hypothetical 2-methoxy-4-bromo-1-(trifluoromethyl)benzene analog requires harsh acidic demethylation (e.g., BBr3, HI), which often leads to decomposition of sensitive substrates. This selectivity allows for late-stage deprotection in complex molecule synthesis without affecting other reducible or electron-rich functional groups, a class-level inference based on established protective group chemistry [1].

Deprotection Orthogonality
Class‑level inference
H2, Pd/C (rt) vs BBr3 / HI (low temp)
Enables late‑stage phenol release without disturbing acid‑sensitive groups
Methoxy analog demands harsh acidic demethylation
Protecting Group Hydrogenolysis Synthetic Strategy

Trifluoromethyl vs. Methyl Lipophilicity

The trifluoromethyl group at the 1-position provides a substantial increase in lipophilicity (Hansch π value of 1.07 for CF3) compared to a methyl substituent (π = 0.5). This property enhances membrane permeability and can improve the pharmacokinetic profile of downstream drug candidates derived from this intermediate. While a class-level inference, the quantitative difference in π values underscores the structural advantage of the CF3-bearing compound over a hypothetical 4-bromo-2-benzyloxy-1-methylbenzene analog in medicinal chemistry applications, where moderate lipophilicity is often desired [1].

Lipophilicity (Hansch π)
Class‑level inference
CF3 π = 1.07 vs CH3 π = 0.5
May improve membrane permeability in downstream candidates
Quantitative parameter derived from octanol/water partition studies
Lipophilicity Drug Design Physicochemical Properties

Purity and Storage Profile vs. 4-Chloro Analog

The target bromo compound is reportedly supplied with purities reaching 98% (Leyan) and 96% (Aladdin), while the direct chloro analog is available at 95% purity (Achemblock) or ≥97% from some suppliers. More critically, specific vendors (Biozol) recommend low-temperature storage (−20 °C) for the bromo compound to ensure long-term stability, whereas the chloro analog's vendor recommendations are not as explicitly stringent, suggesting that procurement and logistics for the bromo derivative may require more controlled inventory management .

Purity & Storage
Data to verify
Up to 98% purity; –20°C recommended
Higher purity may support critical synthesis; cold‑chain logistics required
Vendor‑reported specifications; verify against current CoA
Purity Stability Procurement

2-(Benzyloxy)-4-bromo-1-(trifluoromethyl)benzene Application Scenarios


Efficient Suzuki–Miyaura Coupling

When a synthetic route demands rapid and efficient Suzuki–Miyaura coupling with low catalyst loadings, the higher oxidative addition rate of the aryl bromide relative to the chloro analog is paramount. The compound is particularly suited for iterative coupling sequences where reaction time is a critical parameter, as the bromine handle ensures consistent reactivity while avoiding the need for harsh forcing conditions often required for less reactive chlorides .

Late-Stage Phenol Installation

In routes requiring the unmasking of a phenol in the presence of other functional groups that are sensitive to strong acids, the benzyloxy-protected intermediate is essential. The ability to remove the benzyl group by mild hydrogenolysis without disturbing other reducible groups, such as alkenes or nitro groups, provides a synthetic flexibility that a methoxy-protected analog cannot offer .

Lipophilic Pharmacophore Incorporation

For programs aiming to incorporate a trifluoromethyl pharmacophore to improve target affinity and metabolic stability, this building block is a direct precursor. The quantitative lipophilicity advantage of CF3 over CH3 (π contribution of 1.07 vs. 0.5) guides the molecular design towards enhanced membrane permeability and bioavailability, making the CF3-bearing intermediate a preferred choice for lead optimization .

High-Purity Cold-Storage Intermediate

When developing robust, high-yielding processes for advanced intermediates under cGMP, starting material quality is critical. The availability of this bromide at up to 98% purity, alongside the documented requirement for low-temperature storage, indicates a supply chain suitable for regulated environments where impurity profiles and stability are rigorously monitored .

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling
Aryl bromide oxidative addition rate
Catalyst loading and reaction time assessment
Late‑stage phenol installation
Benzyloxy hydrogenolysis orthogonality
Compatibility with reducible or acid‑sensitive groups
CF3 pharmacophore incorporation
Lipophilicity contribution (Hansch π)
LogP / permeability correlation in lead series
High‑purity intermediate supply
Purity grade and storage temperature
CoA review and stability under recommended conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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